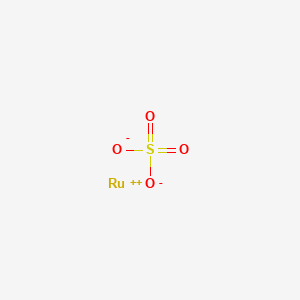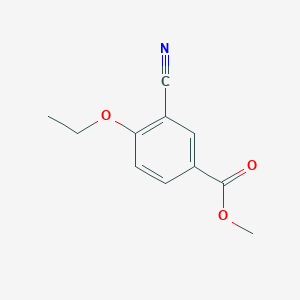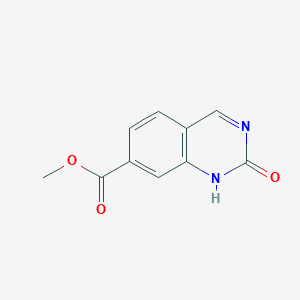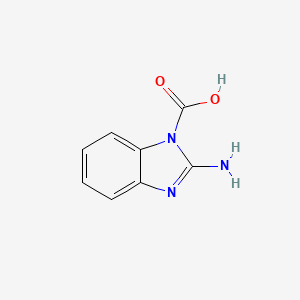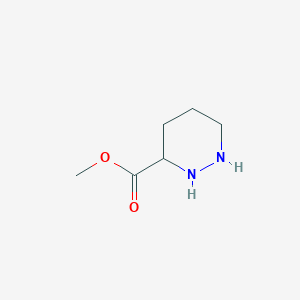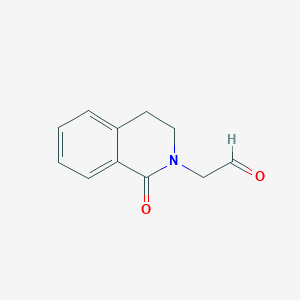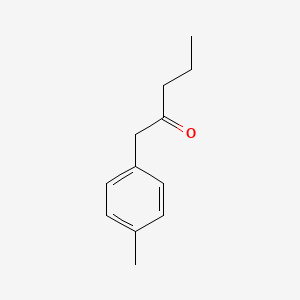![molecular formula C9H14N2O2 B1647318 [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine CAS No. 1016765-58-4](/img/structure/B1647318.png)
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine
Vue d'ensemble
Description
“[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C9H14N2O2 . It is used in various scientific research fields.
Molecular Structure Analysis
The molecular structure of “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” can be represented by the InChI code: 1S/C9H14N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-6,10H2,1H3 . This indicates that the molecule consists of a pyridine ring with a methanamine and a methoxyethoxy group attached.Physical And Chemical Properties Analysis
“[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” has a molecular weight of 182.22 . The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones and/cyclic ketones, were screened for anticonvulsant activity. These compounds exhibited seizures protection in various models, with some showing remarkable protection over clinically used drugs, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. These findings open avenues for the use of these complexes in various catalytic processes (Roffe et al., 2016).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes with “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” derivatives showed unprecedented photocytotoxicity in red light to various cell lines through apoptosis, generating reactive oxygen species. Their ability to be ingested in the nucleus of HeLa and HaCaT cells in 4 hours demonstrates their potential for targeted cellular imaging and phototherapy applications (Basu et al., 2014).
Magnetism and Structure in Lanthanide Complexes
Tetranuclear lanthanide(III) complexes with “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” derivatives exhibited a unique seesaw topology, revealing weak antiferromagnetic coupling. These findings contribute to the understanding of the magnetic properties and structural configurations of lanthanide complexes, which could have implications in materials science and magnetic applications (Goura et al., 2014).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes of “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” derivatives and pyridoxal (vitamin B6) Schiff bases showed remarkable photocytotoxicity in various cancer cells with significantly enhanced cellular uptake, highlighting their potential in developing targeted cancer therapies (Basu et al., 2015).
Mécanisme D'action
Safety and Hazards
The safety data for “[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-5-6-13-9-8(7-10)3-2-4-11-9/h2-4H,5-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWOFWHVCQMKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




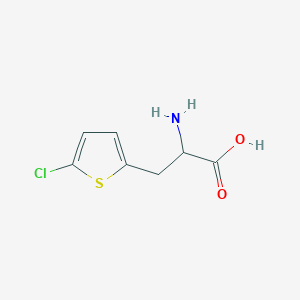
![6-[(Dimethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B1647251.png)
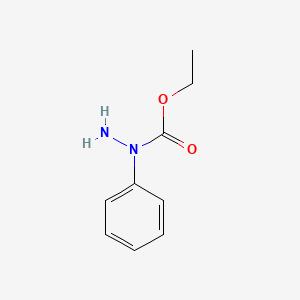
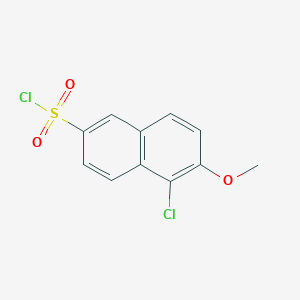
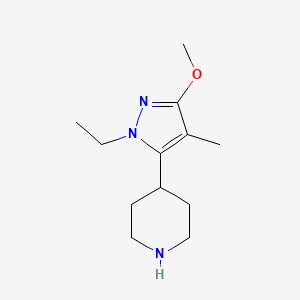
![N-(1-(3-fluorophenyl)-5-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B1647268.png)
